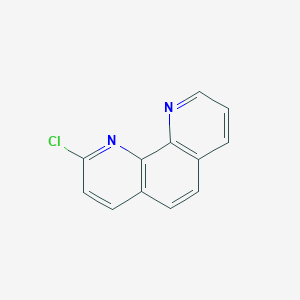

2-Chloro-1,10-phenanthroline

Description

The exact mass of the compound 2-Chloro-1,10-phenanthroline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRMQHFRVPVGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326669 | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7089-68-1 | |

| Record name | 2-Chloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7089-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-1,10-phenanthroline

In the landscape of modern chemical synthesis and materials science, the strategic design of molecular frameworks is paramount. Among the vast arsenal of heterocyclic compounds, 1,10-phenanthroline and its derivatives stand out for their exceptional coordination properties and rigid, planar structures. This guide focuses on a particularly valuable derivative: 2-Chloro-1,10-phenanthroline. The introduction of a chloro-substituent at the 2-position not only modulates the electronic properties of the phenanthroline core but also provides a reactive handle for extensive functionalization. This dual characteristic makes 2-Chloro-1,10-phenanthroline a pivotal precursor for creating sophisticated ligands, catalysts, and functional materials. This document provides an in-depth exploration of its synthesis, properties, reactivity, and key applications, offering both foundational knowledge and field-proven insights for researchers and developers.

Synthesis and Purification: From Precursor to Product

The preparation of 2-Chloro-1,10-phenanthroline is a well-established process, though advancements have been made to improve scalability and purity. The classical approach often begins with the N-oxidation of the parent 1,10-phenanthroline, followed by chlorination.

Synthetic Pathway via N-Oxide Intermediate

A common laboratory-scale synthesis involves the chlorination of 1,10-phenanthroline 1-oxide.[1][2] The N-oxide is activated, making the C2 position susceptible to nucleophilic attack by a chloride source, typically from a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

A general procedure is described as follows: 1,10-phenanthroline 1-oxide is treated with a chlorinating agent, often with a promoter like N,N-Dimethylformamide (DMF), in an appropriate solvent.[2] The reaction proceeds via an electrophilic attack on the N-oxide oxygen by the chlorinating agent, followed by the addition of chloride at the C2 position and subsequent elimination to yield the final product.

An Improved, Scalable Synthesis Protocol

For larger-scale preparations, solubility issues with intermediates can hinder yield and purity. An improved procedure circumvents these problems by using a more soluble intermediate salt.[3] This method, adaptable for multi-gram synthesis, follows a logical progression from the readily available 1,10-phenanthroline monohydrate.

The workflow is outlined below:

Caption: Improved synthesis workflow for 2-Chloro-1,10-phenanthroline.[3]

Causality Behind Experimental Choices:

-

Step 1: The use of methyl p-toluenesulfonate to form the tosylate salt (2b) is a critical improvement over using methyl iodide.[3] The resulting tosylate salt is highly water-soluble, which facilitates the subsequent aqueous oxidation step, making the process more efficient and scalable.

-

Step 2: The addition-oxidation sequence with potassium ferricyanide is a classic method to introduce a carbonyl group at the 2-position of the quaternized phenanthroline ring.

-

Step 3: Heating the resulting phenanthrolinone with a strong chlorinating agent like POCl₃ effectively replaces the hydroxyl group of the enol tautomer with a chlorine atom, yielding the desired product.

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like toluene to yield beautiful white crystals.[3]

Core Physicochemical and Spectroscopic Properties

The inherent properties of 2-Chloro-1,10-phenanthroline dictate its behavior in chemical systems. A summary of its key physical and chemical data is presented below.

Table 1: Physicochemical Properties of 2-Chloro-1,10-phenanthroline

| Property | Value | Source(s) |

| CAS Number | 7089-68-1 | [4][5] |

| Molecular Formula | C₁₂H₇ClN₂ | [4][5] |

| Molecular Weight | 214.65 g/mol | [5][6] |

| Appearance | White to pale yellow or orange crystalline powder | [4][6] |

| Melting Point | 130 °C or 151-152 °C | [1][6][7] |

| Boiling Point | 391.8 ± 22.0 °C (Predicted) | [1][7] |

| Solubility | Soluble in methanol; sparingly soluble in water | [1][2][5] |

| pKa | 4.22 ± 0.10 (Predicted) | [2][4] |

| LogP | 2.41 | [7] |

Note: The discrepancy in reported melting points may be due to different crystalline forms or purity levels.

Spectroscopic Profile

-

NMR Spectroscopy: In ¹H NMR, the aromatic protons will appear in the characteristic downfield region (typically 7.5-9.0 ppm), with coupling patterns consistent with the substituted phenanthroline ring system. In ¹³C NMR, the spectrum will show 12 distinct signals for the aromatic carbons, with the carbon atom bonded to chlorine (C2) being significantly influenced.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with the molecular ion peak (M⁺) at m/z 214 and a significant M+2 peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by bands corresponding to C=C and C=N stretching vibrations within the aromatic heterocyclic core.

Reactivity and Chemical Behavior

The chemical utility of 2-Chloro-1,10-phenanthroline is primarily defined by two features: its ability to act as a chelating ligand and the reactivity of the C-Cl bond.

Coordination Chemistry: A Versatile Ligand

Like its parent molecule, 2-Chloro-1,10-phenanthroline is an excellent N,N-bidentate chelating ligand, forming stable complexes with a wide array of transition metal ions.[6][8] The two nitrogen atoms coordinate to a metal center, forming a stable five-membered ring. This chelation enhances the stability and modulates the reactivity of the metal ion.[8]

Caption: Coordination of 2-Chloro-1,10-phenanthroline to a metal center.

The complexes formed have been extensively studied for their unique photophysical and electrochemical properties, making them valuable in materials science and catalysis.[4]

Nucleophilic Aromatic Substitution

The chloro group at the electron-deficient 2-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SₙAr).[9] This reaction is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups.

Caption: General scheme for nucleophilic substitution reactions.

This reactivity allows for the synthesis of diverse phenanthroline derivatives, such as:

-

2-Alkoxy- and 2-Aryloxy-phenanthrolines: By reaction with alcohols or phenols.[10]

-

2-Amino-phenanthrolines: By reaction with amines or ammonia.

-

2-Hydrazino-phenanthrolines: By reaction with hydrazine, creating powerful tridentate ligands.[10]

Key Applications in Research and Development

The unique combination of coordinating ability and reactive functionality makes 2-Chloro-1,10-phenanthroline a valuable compound across several scientific disciplines.

-

Coordination Chemistry & Catalysis: It serves as a precursor for tailor-made ligands used in homogeneous catalysis.[6] The electronic and steric properties of the final ligand can be fine-tuned by substituting the chloro group, thereby influencing the activity and selectivity of the catalyst.

-

Materials Science: It is used to synthesize novel luminescent materials and metal-organic frameworks (MOFs).[8] The resulting metal complexes often exhibit interesting photoluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.[8][11]

-

Analytical Chemistry: The strong chelating ability of phenanthroline derivatives is harnessed for the colorimetric or fluorometric detection and quantification of metal ions in environmental and biological samples.[4][6][8]

-

Pharmaceutical and Biochemical Research: The phenanthroline scaffold is a known DNA intercalator.[12][13] Derivatives of 2-Chloro-1,10-phenanthroline are explored for their potential as therapeutic agents and are used as tools to study enzyme activity and inhibition.[6][8]

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples of how 2-Chloro-1,10-phenanthroline is used in a research setting.

Protocol 1: Synthesis of a Bis(2-chloro-1,10-phenanthroline)metal(II) Complex

This protocol describes a general method for synthesizing a coordination complex, for example, with Nickel(II) chloride.

Objective: To synthesize [Ni(2-Cl-phen)₂]Cl₂.

Methodology:

-

Reagent Preparation: Dissolve 2-Chloro-1,10-phenanthroline (2 molar equivalents) in hot ethanol. In a separate flask, dissolve Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 molar equivalent) in ethanol.[14]

-

Rationale: Ethanol is a good solvent for both the ligand and the metal salt. Using a hot solvent for the ligand ensures complete dissolution.

-

-

Reaction: Slowly add the hot ligand solution to the stirring solution of the metal salt.

-

Rationale: Slow addition prevents localized high concentrations that could lead to precipitation of impure material.

-

-

Reflux: Heat the resulting mixture to reflux for 6-12 hours. A color change or precipitation of the complex should be observed.[14]

-

Rationale: Refluxing provides the necessary activation energy and ensures the reaction goes to completion, allowing the ligand to fully coordinate with the metal center.

-

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the product under vacuum.

-

Rationale: Washing with cold solvent minimizes loss of the desired product while removing soluble impurities.

-

-

Validation: Characterize the final product using techniques such as IR spectroscopy (to confirm ligand coordination), elemental analysis, and magnetic susceptibility measurements.

Protocol 2: Nucleophilic Substitution with Phenol

This protocol provides a general method for synthesizing a 2-phenoxy-1,10-phenanthroline derivative.[10]

Objective: To replace the chloro group with a phenoxy group.

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-Chloro-1,10-phenanthroline (1 eq.), phenol (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2-3 eq.).

-

Rationale: The inert atmosphere prevents oxidation of the phenol. The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide anion. An excess of phenol can help drive the reaction to completion.

-

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or DMF.[10]

-

Rationale: These solvents are effective at dissolving the reactants and can be heated to the high temperatures often required for SₙAr reactions.

-

-

Heating: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. 2-Chloro-1,10-phenanthroline possesses specific hazards that must be managed.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[5][15][16] The corresponding GHS pictogram is the exclamation mark (GHS07).[15]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (nitrogen or argon) to prevent potential degradation.[1][15]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-1,10-phenanthroline is far more than just a halogenated heterocycle; it is a strategic molecular scaffold. Its robust coordination capabilities, coupled with the reactive C-Cl bond that opens the door to a myriad of derivatives, make it an indispensable tool for chemists. From designing next-generation catalysts and luminescent materials to developing novel analytical reagents and therapeutic candidates, the applications of this versatile compound continue to expand, solidifying its place as a cornerstone in the edifice of modern chemistry.

References

-

J&K Scientific. 2-Chloro-1,10-phenanthroline | 7089-68-1. [Link]

-

Chemsrc. 2-Chloro[3][8]phenanthroline | CAS#:7089-68-1. [Link]

-

PubChem. 2-Chloro-1,10-phenanthroline | C12H7ClN2 | CID 355193. [Link]

-

ResearchGate. Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. [Link]

-

Krapcho, A. P., et al. (2007). IMPROVED SYNTHESIS OF 2-CHLORO- AND 2,9-DICHLORO-1,10-PHENANTHROLINES. Organic Preparations and Procedures International, 39(6), 603-606. [Link]

-

Gebreyohannes, G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]

-

da Costa, C. T., et al. (2015). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Química Nova, 38(1), 85-101. [Link]

-

Banks, C. V., & Bystroff, R. I. (1959). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes. Journal of the American Chemical Society, 81(24), 6153–6158. [Link]

-

National Center for Biotechnology Information. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]

-

Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. [Link]

-

Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217. [Link]

-

Tsegaye, M., & Tadesse, S. (2020). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 6(1), 1774352. [Link]

-

ResearchGate. The chemical structures of the 1,10-phenanthroline and.... [Link]

-

Science with Dr. Johnson. (2023). Nucleophilic Substitution Reactions | Organic Chemistry. YouTube. [Link]

Sources

- 1. 2-Chloro-1,10-phenanthroline | 7089-68-1 [m.chemicalbook.com]

- 2. 2-Chloro-1,10-phenanthroline CAS#: 7089-68-1 [m.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloro-1,10-phenanthroline | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloro[1,10]phenanthroline | CAS#:7089-68-1 | Chemsrc [chemsrc.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-Chloro-1,10-phenanthroline | 7089-68-1 [sigmaaldrich.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

2-Chloro-1,10-phenanthroline CAS number

An In-Depth Technical Guide to 2-Chloro-1,10-phenanthroline

Registry Number: CAS 7089-68-1

Abstract

This guide provides a comprehensive technical overview of 2-Chloro-1,10-phenanthroline, a pivotal heterocyclic compound in modern chemistry. Identified by the CAS Number 7089-68-1, this molecule is a cornerstone for advancements in coordination chemistry, catalysis, and materials science.[1][2] Its significance stems from the versatile phenanthroline scaffold, which possesses strong metal-chelating properties, combined with a reactive chlorine substituent that serves as a synthetic handle for further functionalization.[1][2][3] This document will detail its fundamental properties, present an improved, scalable synthesis protocol, explore its diverse applications, and outline essential safety and handling procedures for laboratory and industrial settings.

Compound Identification and Physicochemical Properties

2-Chloro-1,10-phenanthroline is a solid organic compound that typically appears as a white to pale yellow or orange crystalline powder.[1][2][4] Its core structure is a planar, rigid phenanthroline ring system with a chlorine atom at the 2-position.[1] This substitution is key to its utility as a precursor in the synthesis of more complex phenanthroline derivatives.

| Property | Value | Source(s) |

| CAS Number | 7089-68-1 | [1][2][5][6] |

| Molecular Formula | C₁₂H₇ClN₂ | [1][2][5][6] |

| Molecular Weight | 214.65 g/mol | [2][5][6] |

| IUPAC Name | 2-chloro-1,10-phenanthroline | [6][7] |

| Appearance | White to yellow to orange powder/crystal | [1][2][4] |

| Melting Point | 128-132 °C | [2][4][5] |

| Boiling Point | 391.8±22.0 °C (Predicted) | [5][8] |

| Solubility | Sparingly soluble in water (>32.2 µg/mL); Soluble in Methanol. | [1][5][6][8] |

| pKa | 4.22±0.10 (Predicted) | [1][8] |

Synthesis Protocol: An Improved and Scalable Method

The synthesis of 2-chloro-1,10-phenanthroline is critical for its application. While several methods exist, an improved procedure has been developed to facilitate multi-gram scale preparation, overcoming issues like poor solubility of intermediates found in older methods.[9] The original preparations often involved a methyl iodide salt, which has low water solubility and leads to purification challenges.[9] The improved method, outlined below, utilizes a highly water-soluble tosylate salt, making the process more efficient and scalable.[9]

Workflow for Improved Synthesis

Caption: Bidentate coordination of 2-chloro-1,10-phenanthroline to a metal center.

Safety and Handling

Proper handling of 2-Chloro-1,10-phenanthroline is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), it is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [10][11]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles. [10]Ensure an eyewash station and safety shower are readily accessible. [11]* Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). [5][8]Keep away from oxidizing agents. [12]

References

-

IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES , Organic Preparations and Procedures International. [Link]

-

2-Chloro-1,10-phenanthroline | C12H7ClN2 | CID 355193 , PubChem. [Link]

-

Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines , ResearchGate. [Link]

-

2-Chlorop[1][8]henanthroline | CAS#:7089-68-1 , Chemsrc. [Link]

-

Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline , ResearchGate. [Link]

-

Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies , American Chemical Society. [Link]

-

Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning , MDPI. [Link]

-

IR spectra of a) 1, 10-Phenanthroline... , ResearchGate. [Link]

-

Absorption and luminescence properties of 1, 10-phenanthroline... , Journal of the Chemical Society, Faraday Transactions. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-1,10-phenanthroline | 7089-68-1 | TCI AMERICA [tcichemicals.com]

- 5. 2-Chloro-1,10-phenanthroline | 7089-68-1 [m.chemicalbook.com]

- 6. 2-Chloro-1,10-phenanthroline | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-Chloro-1,10-phenanthroline CAS#: 7089-68-1 [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. echemi.com [echemi.com]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,10-phenanthroline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Chloro-1,10-phenanthroline, a pivotal heterocyclic compound in coordination chemistry, materials science, and pharmaceutical development. We will delve into its electronic configuration, three-dimensional geometry, and spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis, characterization, and reactivity of this versatile molecule.

Introduction: The Significance of the Phenanthroline Scaffold

1,10-Phenanthroline is a rigid, planar, and bidentate chelating ligand, renowned for its ability to form stable complexes with a wide array of metal ions.[1] The introduction of a chloro-substituent at the 2-position profoundly influences the electronic properties and reactivity of the parent molecule, opening new avenues for synthetic modifications and applications. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the phenanthroline ring system, making it susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a precursor for a diverse range of functionalized phenanthroline derivatives.

Molecular Structure and Geometry

The fundamental architecture of 2-Chloro-1,10-phenanthroline consists of a tricyclic aromatic system with two nitrogen atoms at positions 1 and 10, and a chlorine atom at the 2-position.[2] Its molecular formula is C₁₂H₇ClN₂.[3]

Crystallographic Analysis

While a specific crystal structure for 2-Chloro-1,10-phenanthroline is deposited in the Crystallography Open Database (COD) under the identifier 7240000, detailed bond lengths and angles are most informatively discussed in the context of the closely related and well-characterized 2,9-dichloro-1,10-phenanthroline.[3][4] The analysis of this analog reveals an almost planar fused-ring system, a characteristic feature of phenanthroline derivatives.[4] The delocalization of π-electrons across the aromatic system is evident from the observed C-N and C-C bond distances.[4]

| Parameter | Typical Value (in 2,9-dichloro-1,10-phenanthroline) |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths | 1.31 - 1.36 Å |

| C-C Bond Lengths | 1.37 - 1.44 Å |

| C-N-C Bond Angle | ~118° |

| C-C-C Bond Angles | 118 - 122° |

| Data derived from the crystallographic study of 2,9-dichloro-1,10-phenanthroline.[4] |

The planarity of the molecule is a critical factor in its ability to intercalate with DNA and to participate in π-stacking interactions in the solid state.

Computational Modeling

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and geometry of 2-Chloro-1,10-phenanthroline.[5] These computational models corroborate the planarity of the molecule and allow for the visualization of its molecular orbitals.

Caption: 2D representation of 2-Chloro-1,10-phenanthroline.

The Highest Occupied Molecular Orbital (HOMO) is typically distributed across the phenanthroline ring system, while the Lowest Unoccupied Molecular Orbital (LUMO) is also delocalized with significant contributions from the pyridine ring bearing the chloro-substituent. The energy gap between the HOMO and LUMO is a key determinant of the molecule's photophysical properties.

Spectroscopic Characterization

The elucidation of the molecular structure of 2-Chloro-1,10-phenanthroline is heavily reliant on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-Chloro-1,10-phenanthroline is complex due to the asymmetry introduced by the chloro-substituent. The aromatic protons typically resonate in the downfield region between 7.5 and 9.5 ppm.[6] The exact chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of 150-155 ppm. Other aromatic carbons will appear between 120 and 150 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-1,10-phenanthroline is characterized by several key absorption bands.[7][8][9][10]

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretching |

| 1500-1600 | C=C and C=N stretching vibrations of the aromatic rings |

| 1000-1200 | C-Cl stretching |

| 700-900 | Out-of-plane C-H bending |

The positions of these bands can shift upon coordination to a metal center, providing evidence of complex formation.

Synthesis and Reactivity

Synthetic Protocol

A common and effective method for the synthesis of 2-Chloro-1,10-phenanthroline involves the chlorination of 1,10-phenanthroline-N-oxide using phosphorus oxychloride (POCl₃).[11][12][13]

Experimental Protocol: Synthesis of 2-Chloro-1,10-phenanthroline

-

Preparation of 1,10-phenanthroline-N-oxide: 1,10-phenanthroline is oxidized to its N-oxide using a suitable oxidizing agent such as hydrogen peroxide in glacial acetic acid or with a peroxomonosulfate salt.[1]

-

Chlorination: The dried 1,10-phenanthroline-N-oxide is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.[14]

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The aqueous solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]

Caption: Synthetic workflow for 2-Chloro-1,10-phenanthroline.

Reactivity: The Gateway to Functionalized Phenanthrolines

The chlorine atom at the 2-position of the phenanthroline ring is activated towards nucleophilic aromatic substitution (SₙAr) .[16][17][18] This is due to the electron-withdrawing effect of the nitrogen atoms in the heterocyclic system, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[19][20]

This reactivity allows for the facile introduction of a wide range of nucleophiles, including:

-

Amines: To form amino-phenanthroline derivatives.

-

Alkoxides and Phenoxides: To generate ether-linked phenanthrolines.

-

Thiols: To produce thioether-substituted phenanthrolines.

The general mechanism for the SₙAr reaction is a two-step addition-elimination process.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Conclusion

2-Chloro-1,10-phenanthroline is a molecule of significant strategic importance in synthetic chemistry. Its well-defined molecular structure, characterized by a planar aromatic system and an activated chloro-substituent, provides a robust platform for the development of novel ligands, functional materials, and potential therapeutic agents. A thorough understanding of its geometry, spectroscopic properties, and reactivity is essential for harnessing its full potential in diverse scientific and industrial applications.

References

-

Smith, R. (1961). Infrared spectra of substituted 1,10-phenanthrolines. Iowa State University. Available at: [Link]

-

Sokołowska, J., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1369. Available at: [Link]

-

Tsvetkov, M. P., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 15(10), 883. Available at: [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

-

Kumar, R., et al. (2023). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs...]. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1,10-phenanthroline monohydrate, (b) guanine, (c)... Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

Nadeem, S., et al. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1033. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-1,10-phenanthroline. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Shevchuk, M., et al. (2024). Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. International Journal of Molecular Sciences, 25(23), 13039. Available at: [Link]

-

Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(49), 17091–17098. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. Available at: [Link]

-

Tsvetkov, M. P., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. MDPI. Available at: [Link]

-

Organic Syntheses. (n.d.). phenyldichlorophosphine. Available at: [Link]

-

de Oliveira, A. B., et al. (2022). Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine. Journal of Molecular Structure, 1264, 133242. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Available at: [Link]

-

Sitter, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 396. Available at: [Link]

Sources

- 1. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloro-1,10-phenanthroline | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [dr.lib.iastate.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-Chloro-1,10-phenanthroline | 7089-68-1 [m.chemicalbook.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,10-phenanthroline

Abstract

2-Chloro-1,10-phenanthroline is a pivotal intermediate in the fields of coordination chemistry, materials science, and pharmaceutical development.[1][2] Its utility as a versatile precursor for synthesizing a wide array of substituted phenanthroline ligands makes a comprehensive understanding of its synthesis critical for researchers.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to 2-Chloro-1,10-phenanthroline, grounded in established literature. We will dissect two core methodologies: the improved multi-step synthesis from 1,10-phenanthroline via a phenanthrolinone intermediate and the more direct approach from 1,10-phenanthroline-N-oxide. This document emphasizes the mechanistic rationale behind procedural choices, offers detailed, field-tested protocols, and presents comparative data to inform methodological selection for laboratory and scale-up applications.

Introduction: The Strategic Importance of 2-Chloro-1,10-phenanthroline

1,10-Phenanthroline and its derivatives are renowned for their exceptional metal-chelating properties, forming stable complexes with a vast range of metal ions.[5][6] This characteristic has cemented their role in applications from analytical chemistry, where they serve as sensitive indicators for ions like Fe(II), to catalysis and molecular recognition.[4][7]

The introduction of a chlorine atom at the 2-position of the phenanthroline scaffold dramatically enhances its synthetic versatility. The chloro-substituent acts as an excellent leaving group, enabling facile nucleophilic substitution reactions. This opens a gateway to a diverse library of derivatives, including amino-, alkoxy-, and thio-substituted phenanthrolines, which are otherwise difficult to access.[3][8] These derivatives are crucial for tuning the electronic and steric properties of ligands used in advanced materials, luminescent probes, and targeted therapeutics.[1] Consequently, a reliable and scalable synthesis of 2-Chloro-1,10-phenanthroline is a foundational requirement for innovation in these areas.

Synthesis Pathway I: The Improved Phenanthrolinone Route

The classical synthesis of 2-Chloro-1,10-phenanthroline proceeds from the parent 1,10-phenanthroline through a three-step sequence: N-alkylation, oxidation to a phenanthrolinone, and subsequent chlorination. Historically, this pathway was hampered by the use of methyl iodide for the initial N-methylation step, which forms a poorly water-soluble iodide salt, complicating the subsequent aqueous oxidation and limiting scalability.[4]

A significantly improved methodology, which addresses these limitations, was developed to enhance both yield and practicality.[4] This refined pathway forms the basis of our first detailed exploration.

Mechanistic Overview & Rationale

The core logic of this pathway is to first activate the 2-position for substitution. This is achieved by converting the pyridine-like nitrogen into a pyridone-like structure.

-

N-Methylation: The process begins by quaternizing one of the ring nitrogens with an alkylating agent. The improved protocol utilizes methyl p-toluenesulfonate. This choice is deliberate; the resulting tosylate salt exhibits excellent water solubility, which is crucial for the subsequent step.[4]

-

Oxidative Hydrolysis: The quaternized phenanthrolinium salt is then treated with an oxidizing agent, such as potassium ferricyanide (K₃Fe(CN)₆), in an alkaline aqueous solution. The hydroxide ion attacks the electron-deficient C2 position, and subsequent oxidation by ferricyanide yields the stable 1-methyl-1,10-phenanthrolin-2(1H)-one intermediate.

-

Chlorination: The final step involves the conversion of the carbonyl group of the phenanthrolinone into a chloro group. A powerful chlorinating/dehydrating agent system, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), is used to effect this transformation.[4][9]

Visualizing Pathway I

Caption: Improved synthesis of 2-Chloro-1,10-phenanthroline from 1,10-phenanthroline.

Detailed Experimental Protocol (Pathway I)

Step A: Synthesis of 1-Methyl-1,10-phenanthrolinium tosylate [4]

-

To a solution of 1,10-phenanthroline monohydrate (1.0 eq.) in acetonitrile, add methyl p-toluenesulfonate (1.05 eq.).

-

Heat the mixture to reflux and stir for 4-6 hours, during which a precipitate will form.

-

Cool the reaction mixture to room temperature and then quench by adding it to a larger volume of a non-polar solvent like tetrahydrofuran (THF) to ensure complete precipitation.

-

Collect the resulting white solid by filtration, wash with THF, and dry under vacuum. The tosylate salt is typically obtained in quantitative yield and is used directly in the next step without further purification.

Step B: Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one [4]

-

Prepare two separate aqueous solutions:

-

Solution 1: Dissolve the 1-methyl-1,10-phenanthrolinium tosylate (1.0 eq.) in deionized water.

-

Solution 2: Dissolve potassium ferricyanide (K₃Fe(CN)₆, 3.0 eq.) and sodium hydroxide (NaOH, 4.0 eq.) in deionized water.

-

-

Add Solution 1 dropwise to Solution 2 with vigorous stirring over 30-45 minutes at room temperature. A yellow-brown precipitate will form.

-

Continue stirring the mixture for an additional 2-3 hours after the addition is complete.

-

Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is colorless, and then wash with a small amount of cold ethanol.

-

Dry the solid under vacuum. The product is typically obtained in high yield (>90%) and purity.

Step C: Synthesis of 2-Chloro-1,10-phenanthroline [4]

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To the dried 1-methyl-1,10-phenanthrolin-2(1H)-one (1.0 eq.), add phosphorus oxychloride (POCl₃, ~5-10 vol. eq.).

-

Carefully add phosphorus pentachloride (PCl₅, 1.2 eq.) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. The reaction should become a clear, homogenous solution.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.[10][11] A precipitate will form.

-

Extract the aqueous slurry with a chlorinated solvent such as dichloromethane (DCM) or chloroform (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent like toluene to afford pure 2-Chloro-1,10-phenanthroline as a white crystalline solid.[4]

Synthesis Pathway II: N-Oxide Directed Chlorination

An alternative and more direct route involves the activation of the 2-position through the formation of an N-oxide. The N-oxide group electronically modifies the heterocyclic ring, rendering the C2 position susceptible to chlorination. This pathway avoids the need for N-alkylation and the subsequent phenanthrolinone intermediate.

Mechanistic Overview & Rationale

-

N-Oxidation: The synthesis begins with the selective mono-oxidation of one of the nitrogen atoms in 1,10-phenanthroline. Modern protocols favor "green" oxidants like potassium peroxomonosulfate (Oxone®) in an acidic aqueous medium, which provides the 1,10-phenanthroline-1-oxide precursor in high yield and purity.[12] The acidic conditions prevent over-oxidation to the di-N-oxide.

-

Chlorination: The 1,10-phenanthroline-1-oxide is then treated with a chlorinating agent such as POCl₃. The oxygen of the N-oxide coordinates to the phosphorus atom, forming a good leaving group. This activation facilitates a nucleophilic attack by the chloride ion at the C2 position, followed by elimination and rearomatization to yield the 2-chloro product. The use of a co-solvent like N,N-dimethylformamide (DMF) can facilitate this reaction.[10]

Visualizing Pathway II

Caption: Synthesis of 2-Chloro-1,10-phenanthroline via the N-Oxide intermediate.

Detailed Experimental Protocol (Pathway II)

Step A: Synthesis of 1,10-Phenanthroline-1-oxide [12]

-

Dissolve 1,10-phenanthroline (1.0 eq.) in deionized water, adding a catalytic amount of 2 M sulfuric acid to aid dissolution (target pH < 2).

-

In a separate flask, dissolve potassium peroxomonosulfate (1.0-1.1 eq.) in deionized water.

-

Add the peroxomonosulfate solution to the phenanthroline solution and stir at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃) until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,10-phenanthroline-1-oxide as a yellowish-brown solid.

Step B: Synthesis of 2-Chloro-1,10-phenanthroline [10]

-

Caution: This step should be performed in a well-ventilated fume hood.

-

Suspend 1,10-phenanthroline-1-oxide (1.0 eq.) in phosphorus oxychloride (POCl₃, ~5-10 vol. eq.).

-

Optionally, a small amount of DMF (0.5-1.5 eq.) can be added dropwise as a catalyst.

-

Heat the mixture to 80-100 °C and stir for 4-6 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench by pouring it slowly onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of Na₂CO₃ or other suitable base to pH 7-8.

-

Extract the product with dichloromethane (DCM) or chloroform (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.

Comparative Analysis and Data

To aid in the selection of the most appropriate synthetic route, the following table summarizes key performance indicators for each pathway, based on reported literature.

| Parameter | Pathway I (Phenanthrolinone Route) | Pathway II (N-Oxide Route) |

| Starting Material | 1,10-Phenanthroline | 1,10-Phenanthroline |

| Number of Steps | 3 | 2 |

| Key Intermediates | Phenanthrolinium salt, Phenanthrolinone | 1,10-Phenanthroline-1-oxide |

| Overall Yield | High (often >75%)[4] | Good to Excellent (often >80%)[12] |

| Scalability | Excellent, due to soluble tosylate salt[4] | Good |

| Key Reagents | Me-OTs, K₃Fe(CN)₆, POCl₃/PCl₅ | KHSO₅, POCl₃ |

| Purification Method | Recrystallization is often sufficient[4] | Column chromatography may be required[10] |

| Advantages | Well-established, highly pure product, proven scalability. | Fewer steps, uses "green" oxidant in first step. |

| Disadvantages | More synthetic steps, uses stoichiometric heavy metal oxidant (ferricyanide). | N-oxide intermediate may require chromatographic purification. |

Conclusion

Both the improved phenanthrolinone route and the N-oxide directed pathway offer robust and effective methods for the synthesis of 2-Chloro-1,10-phenanthroline.

-

Pathway I is exceptionally well-documented and optimized for scale.[4] Its primary advantage lies in the high purity of the intermediates and the final product, which can often be achieved through simple recrystallization. It is the method of choice for applications demanding large quantities of high-purity material.

-

Pathway II presents a more concise route with fewer synthetic operations. The use of peroxomonosulfate as an oxidant in the first step is an environmentally conscious choice.[12] This pathway is ideal for smaller-scale laboratory preparations where chromatographic purification is routine and a reduction in the number of steps is prioritized.

The ultimate choice of methodology will depend on the specific requirements of the research or development program, balancing factors such as scale, available equipment, purity requirements, and time constraints.

References

-

Krapcho, A. P., et al. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Organic Preparations and Procedures International, 39(6), 603-620. [Link]

-

Krapcho, A. P., et al. (2007). Full text of "IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES". Retrieved from [Link]

-

Bazan, G. C., et al. (2019). Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. ResearchGate. Retrieved from [Link]

-

Yamada, M., et al. (1990). Oxidative Chlorination of 1,10-Phenanthroline and Its Derivatives by Phosphorus Pentachloride in Phosphoryl Chloride. Bulletin of the Chemical Society of Japan. [Link]

-

Klapötke, T. M., et al. (2005). Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

-

IUCr. (2019). Crystal structure and Hirshfeld surface analysis of trichlorido(1,10-phenanthroline-κ2N,N′)phenyltin(IV). Retrieved from [Link]

-

Beller, G., et al. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 23(10), 2469. [Link]

-

Szylhabel-Godala, A., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 26(1), 193. [Link]

- Google Patents. (n.d.). One-step synthesis method of symmetrical 1, 10- phenanthroline derivative.

-

Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Mahurin Honors College Capstone Experience/Thesis Projects. [Link]

-

The Journal of Organic Chemistry. (n.d.). Transformations in the 1,10-Phenanthroline Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of the 1,10-phenanthroline ligands. Retrieved from [Link]

- Google Patents. (n.d.). Purification of 1, 10-phenanthrolines.

-

Nadeem, S., et al. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1099. [Link]

-

University of Wisconsin-Madison. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE. Retrieved from [Link]

-

University of Illinois. (n.d.). 1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. info.gfschemicals.com [info.gfschemicals.com]

- 6. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-1,10-phenanthroline CAS#: 7089-68-1 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-1,10-phenanthroline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-1,10-phenanthroline, a key heterocyclic compound widely utilized in coordination chemistry, catalysis, and as a precursor in the synthesis of novel pharmaceutical agents. Understanding its solubility is paramount for its effective application in various research and development endeavors, from reaction optimization and purification to the formulation of metal complexes and drug delivery systems.

Introduction to 2-Chloro-1,10-phenanthroline

2-Chloro-1,10-phenanthroline (C₁₂H₇ClN₂) is a derivative of 1,10-phenanthroline, a well-known chelating agent. The introduction of a chloro-substituent at the 2-position modifies the electronic properties and steric hindrance of the ligand, influencing its coordination behavior and the properties of its metal complexes. This modification can also impact its solubility profile compared to the parent compound.

This compound typically appears as a white to off-white or light yellow crystalline powder.[1] Its structure consists of a rigid, planar phenanthroline ring system with a chlorine atom attached to one of the pyridine rings.[1] This structural feature imparts a moderate polarity to the molecule.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of 2-Chloro-1,10-phenanthroline include:

-

Polarity: The nitrogen atoms in the phenanthroline ring introduce polarity, while the aromatic system and the chloro-substituent contribute to its nonpolar character. Therefore, it is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: While 2-Chloro-1,10-phenanthroline is not a strong hydrogen bond donor, the nitrogen atoms can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities, such as alcohols, may exhibit enhanced solubility.

-

Van der Waals Forces: The planar aromatic structure allows for significant van der Waals interactions (specifically, π-π stacking) between solute molecules and with aromatic solvents.

The chloro-substituent, being electron-withdrawing, can slightly alter the electron distribution in the aromatic system, potentially influencing these interactions.

Qualitative and Quantitative Solubility Data

Table 1: Solubility Profile of 2-Chloro-1,10-phenanthroline in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Rationale & Supporting Evidence |

| Polar Protic | Methanol | Soluble | Explicitly stated as "soluble in Methanol."[1] The polar nature and hydrogen bonding capability of methanol facilitate dissolution. |

| Ethanol | Likely Soluble | The parent compound, 1,10-phenanthroline, is soluble in ethanol. The chloro-substituent is not expected to significantly alter this. | |

| Isopropanol | Likely Soluble | Similar to ethanol, the polarity and hydrogen bonding ability should promote solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | A synthesis procedure for 2-Chloro-1,10-phenanthroline utilizes anhydrous CH₂Cl₂ as a solvent, indicating good solubility.[1] |

| Chloroform | Likely Soluble | Structurally similar to dichloromethane, it is expected to be a good solvent. | |

| Acetone | Likely Soluble | The parent compound, 1,10-phenanthroline, is highly soluble in acetone. | |

| Ethyl Acetate (EtOAc) | Partially Soluble | Used as a component of the eluent (petroleum ether/ethyl acetate) in column chromatography for purification, suggesting moderate to good solubility.[1] | |

| N-Methylpyrrolidone (NMP) | Soluble | A synthetic reaction involving 2-Chloro-1,10-phenanthroline is carried out in NMP, indicating its suitability as a solvent. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The parent compound, 1,10-phenanthroline, is highly soluble in DMSO. | |

| Dimethylformamide (DMF) | Likely Soluble | The parent compound, 1,10-phenanthroline, is highly soluble in DMF. | |

| Nonpolar | Toluene | Likely Sparingly Soluble | The aromatic nature of toluene may allow for some interaction, but the polarity of the solute may limit high solubility. |

| Hexane/Petroleum Ether | Likely Insoluble | Used as the less polar component in the eluent for chromatography, indicating poor solubility.[1] | |

| Diethyl Ether | Likely Sparingly Soluble to Insoluble | The parent compound is insoluble in diethyl ether. |

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a standardized protocol for determining the solubility of 2-Chloro-1,10-phenanthroline.

Materials and Equipment

-

2-Chloro-1,10-phenanthroline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-1,10-phenanthroline to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

Turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-Chloro-1,10-phenanthroline.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Safety and Handling Precautions

As a chlorinated heterocyclic compound, 2-Chloro-1,10-phenanthroline requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Toxicity: While specific toxicity data for this compound is limited, related phenanthroline compounds can be harmful if swallowed or inhaled. Assume the compound is toxic and handle it accordingly.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

2-Chloro-1,10-phenanthroline exhibits good solubility in polar organic solvents, particularly methanol and dichloromethane. Its solubility in other polar aprotic and protic solvents is inferred to be favorable based on its structural characteristics and the known solubility of the parent 1,10-phenanthroline. Nonpolar solvents are generally poor choices for dissolving this compound. For critical applications, the provided experimental workflow offers a robust method for obtaining precise solubility data. A thorough understanding of these solubility characteristics is fundamental to harnessing the full potential of 2-Chloro-1,10-phenanthroline in scientific research and development.

References

Sources

A Spectroscopic Guide to 2-Chloro-1,10-phenanthroline: Unveiling its Molecular Fingerprint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Phenanthroline Core

2-Chloro-1,10-phenanthroline is a heterocyclic organic compound featuring a rigid, planar 1,10-phenanthroline skeleton substituted with a single chlorine atom at the 2-position.[1][2] This strategic placement of an electron-withdrawing halogen atom significantly influences the electronic properties and reactivity of the phenanthroline core, making it a versatile building block in supramolecular chemistry, catalysis, and the development of novel therapeutic agents.[3] Its ability to form stable complexes with a wide array of metal ions has led to extensive study of its coordination chemistry and the photophysical and electrochemical properties of its derivatives.[4] Understanding the precise spectroscopic signature of 2-chloro-1,10-phenanthroline is paramount for its unambiguous identification, purity assessment, and for elucidating its role in more complex molecular architectures. This guide provides a detailed analysis of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, offering a foundational reference for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Spectroscopic Implications

The structure of 2-chloro-1,10-phenanthroline, with its distinct arrangement of aromatic protons and carbon atoms, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the standard numbering convention for the phenanthroline ring system, which is essential for the assignment of NMR signals.

Caption: Molecular Structure of 2-Chloro-1,10-phenanthroline.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the aromatic system of 2-chloro-1,10-phenanthroline. The spectrum is characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated phenanthroline ring system. The presence of the chlorine atom can induce subtle shifts in the absorption maxima (λmax) compared to the parent 1,10-phenanthroline molecule due to its inductive and resonance effects.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for acquiring the UV-Vis spectrum of 2-chloro-1,10-phenanthroline would involve the following steps:

-

Sample Preparation: A dilute solution of 2-chloro-1,10-phenanthroline is prepared using a UV-grade solvent, such as methanol or acetonitrile.[1][5] The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis. A quartz cuvette with a 1 cm path length is filled with the sample solution, and an identical cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200 to 400 nm. The resulting spectrum is a plot of absorbance versus wavelength, from which the λmax values can be determined.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-chloro-1,10-phenanthroline, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloro-1,10-phenanthroline is expected to show a series of signals in the aromatic region (typically between 7.0 and 9.5 ppm). Due to the asymmetry introduced by the chlorine atom, all seven aromatic protons should be chemically non-equivalent, leading to a complex splitting pattern. The chemical shifts and coupling constants (J-values) are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the phenanthroline ring. While a fully assigned experimental spectrum for 2-chloro-1,10-phenanthroline was not found in the provided search results, data for the closely related 2,9-dichloro-1,10-phenanthroline in CDCl₃ can provide a basis for prediction.

Predicted ¹H NMR Spectral Features:

-

Downfield Shifted Protons: Protons adjacent to the nitrogen atoms (H-9) and the chlorine atom (H-3) are expected to be the most deshielded and appear at the lowest field.

-

Coupling Patterns: The protons will exhibit characteristic ortho, meta, and para couplings, leading to doublets, triplets, and doublets of doublets. For example, H-3 and H-4 would be expected to show ortho coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, twelve distinct signals are expected for the twelve carbon atoms of the phenanthroline ring.

Predicted ¹³C NMR Spectral Features:

-

Quaternary Carbons: The carbon atoms at the ring junctions (C-4a, C-5a, C-6a, C-10a, C-10b) and the carbon bearing the chlorine atom (C-2) will appear as signals with lower intensity.

-

Effect of Chlorine: The C-2 carbon directly attached to the chlorine atom will exhibit a significant downfield shift due to the electronegativity of the halogen. The chemical shifts of the other carbons will also be influenced by the substituent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of 2-chloro-1,10-phenanthroline is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain high-resolution spectra.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to aid in the definitive assignment of all proton and carbon signals.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in 2-chloro-1,10-phenanthroline. The spectrum will be dominated by absorptions arising from the aromatic C-H and C=C/C=N stretching and bending vibrations of the phenanthroline ring, as well as the C-Cl stretching vibration.

Expected IR Absorption Bands:

Based on the IR spectra of related phenanthroline derivatives, the following characteristic absorption bands can be anticipated:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (in-ring) | 1650 - 1550 | Medium to Strong |

| C=C Stretch (in-ring) | 1600 - 1450 | Medium to Strong |

| C-H in-plane bend | 1300 - 1000 | Medium |

| C-H out-of-plane bend | 900 - 700 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Note: This is a generalized table based on typical ranges for these functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000 - 400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Conclusion: A Foundation for Future Research

The spectroscopic data of 2-chloro-1,10-phenanthroline provides a fundamental "molecular fingerprint" that is essential for its application in diverse scientific fields. While a complete, published dataset for this specific molecule remains somewhat elusive in readily accessible literature, this guide provides a comprehensive overview of the expected spectral features based on the known properties of related compounds and standard spectroscopic principles. The detailed experimental protocols outlined herein will enable researchers to confidently acquire and interpret the necessary data. A thorough understanding of the UV-Vis, NMR, and IR spectra is the first critical step in harnessing the full potential of 2-chloro-1,10-phenanthroline in the design of advanced materials, catalysts, and therapeutic agents.

References

-

ResearchGate. (2025). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1,10-phenanthroline. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]

-

PubMed Central. (n.d.). A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes. Retrieved from [Link]

-

ResearchGate. (2025). Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. Retrieved from [Link]

-

PubMed Central. (n.d.). 2,9-Dichloro-1,10-phenanthroline. Retrieved from [Link]

-

Publikationen der UdS. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]

Sources

- 1. 2-Chloro-1,10-phenanthroline CAS#: 7089-68-1 [m.chemicalbook.com]

- 2. 2-Chloro-1,10-phenanthroline | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2-Chloro-1,10-phenanthroline coordination chemistry basics

An In-Depth Technical Guide to the Coordination Chemistry of 2-Chloro-1,10-phenanthroline

Abstract

2-Chloro-1,10-phenanthroline is a pivotal heterocyclic ligand in modern coordination chemistry. Derived from the ubiquitous 1,10-phenanthroline framework, the introduction of a chloro-substituent at the 2-position imparts a unique combination of steric and electronic properties. This modification not only influences the photophysical and electrochemical characteristics of its resulting metal complexes but also introduces a reactive center for post-coordination modification. This guide provides a comprehensive overview of the synthesis, properties, coordination behavior, and functional applications of 2-Chloro-1,10-phenanthroline, tailored for researchers in inorganic chemistry, materials science, and drug development. We will explore its role as a versatile building block for creating sophisticated supramolecular structures, advanced catalysts, and potential therapeutic agents.[1][2][3]

Introduction: The Significance of a Single Chloro Substituent

For decades, 1,10-phenanthroline (phen) has been a cornerstone ligand in coordination chemistry, celebrated for its rigid, planar structure and strong, bidentate chelation to a vast array of metal ions.[4] Its metal complexes are central to fields ranging from bioinorganic chemistry, where they act as DNA intercalators, to materials science, where they serve as luminescent components.[4][5]

The functionalization of the phenanthroline scaffold is a powerful strategy for fine-tuning the properties of the resulting metal complexes. The introduction of a chlorine atom at the 2-position to form 2-Chloro-1,10-phenanthroline (hereafter referred to as Cl-phen) is a particularly strategic modification. This single atom exerts a profound influence:

-

Electronic Perturbation : The electron-withdrawing nature of the chlorine atom modulates the electron density of the aromatic system, affecting the ligand field strength and the redox properties of the coordinated metal center.

-

Steric Influence : The presence of the chloro group adjacent to a nitrogen donor atom can introduce steric constraints that influence the coordination geometry and the accessibility of the metal center.

-

Reactive Handle : Most importantly, the C-Cl bond serves as a versatile synthetic handle for post-coordination modification via reactions like nucleophilic substitution or palladium-catalyzed cross-coupling, allowing for the construction of highly complex and functional molecular architectures.[6]

This guide delves into the fundamental coordination chemistry of Cl-phen, providing both theoretical understanding and practical, field-proven protocols to harness its unique potential.

Synthesis and Physicochemical Properties of 2-Chloro-1,10-phenanthroline

The utility of any ligand begins with its accessibility. Fortunately, Cl-phen can be synthesized reliably from a common precursor, 1,10-phenanthroline 1-oxide.

Experimental Protocol: Synthesis from 1,10-Phenanthroline 1-Oxide

This procedure is adapted from established methods for the chlorination of N-heterocyclic oxides. The mechanism involves the activation of the N-oxide with a phosphorus oxyhalide, followed by nucleophilic attack of the chloride ion.

Objective: To synthesize 2-Chloro-1,10-phenanthroline.

Materials:

-

1,10-Phenanthroline 1-oxide

-

Phosphorus oxybromide (POBr₃) or Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-